Product packaging for Hexadecanamide, N-octadecyl-(Cat. No.:CAS No. 130754-61-9)

Hexadecanamide, N-octadecyl-

Cat. No.: B14277989
CAS No.: 130754-61-9
M. Wt: 507.9 g/mol
InChI Key: LATYIOCNFUDYLN-UHFFFAOYSA-N
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Description

Contextualization of N-Octadecylhexadecanamide as a N-Substituted Fatty Acid Amide

N-Octadecylhexadecanamide is chemically classified as an N-substituted fatty acid amide. This designation stems from its molecular structure, which features a hexadecanamide (B162939) backbone where one of the hydrogen atoms on the amide nitrogen is replaced by an octadecyl group. nih.govresearchgate.net The IUPAC name for this compound is N-octadecylhexadecanamide, and its chemical formula is C₃₄H₆₉NO. nih.gov

Fatty acid amides are broadly categorized based on the substitution pattern of the amide nitrogen. The main categories include primary amides, where the nitrogen is bonded to two hydrogen atoms, and substituted amides (secondary and tertiary), where the nitrogen is bonded to one or two organic groups, respectively. researchgate.net N-Octadecylhexadecanamide falls into the secondary amide category, as the amide nitrogen is covalently bonded to both a hydrogen atom and a long-chain alkyl group (the octadecyl chain). nih.govresearchgate.net This substitution is a key feature, distinguishing it from primary fatty acid amides and influencing its chemical and physical properties, such as melting point and solubility. researchgate.net Its identity has been inferred in studies of materials used in packaging, based on its chemical structure and similarity to other known fatty acid amides. researchgate.net

Below is a data table summarizing the key identifiers for N-Octadecylhexadecanamide.

Identifier TypeValue
IUPAC Name N-octadecylhexadecanamide
Chemical Formula C₃₄H₆₉NO
CAS Number 130754-61-9
Molecular Weight 507.9 g/mol
Synonyms Hexadecanamide, N-octadecyl-
Data sourced from PubChem nih.gov

Overview of Fatty Acid Amides: Structural Diversity and Biological Significance in Chemical Biology

Fatty acid amides (FAAs) are a structurally simple yet profoundly diverse and important family of lipids. mdpi.com They are fundamentally composed of a fatty acid linked to an amine via an amide bond. wikipedia.org This basic structure gives rise to immense diversity, with hundreds of potential variations possible and approximately 90 different fatty acid amides identified in living organisms to date. mdpi.com

The structural diversity of FAAs arises from two main sources: the variability of the fatty acid "acyl" moiety and the diversity of the "amine" moiety. mdpi.com The fatty acid can be saturated or unsaturated, with varying chain lengths. The amine component can range from simple ammonia (B1221849) (forming primary amides) to ethanolamine (B43304), dopamine (B1211576), serotonin, or various amino acids. oatext.comnih.gov This diversity is further expanded by enzymatic modifications such as oxidation or hydroxylation of the fatty acyl chain, which dramatically increases the number of possible FAA structures. oatext.com

This structural variety underpins the broad biological significance of FAAs, which are recognized as crucial cell-signaling lipids. mdpi.com Different classes of FAAs have distinct roles in chemical biology:

N-Acylethanolamines (NAEs): This is one of the most studied classes. A well-known example is N-arachidonoylethanolamine, or anandamide (B1667382), which acts as an endogenous ligand for cannabinoid receptors in the mammalian brain. nih.gov Another NAE, N-palmitoylethanolamine, was identified as an anti-inflammatory agent. nih.govgerli.com

Primary Fatty Acid Amides (PFAMs): These contain the functionality R-C(O)NH₂. wikipedia.org The most prominent example is oleamide (B13806), isolated from the cerebrospinal fluid of sleep-deprived cats and identified as an endogenous molecule that induces sleep. gerli.com

N-Acylamino acids (NAAs): In this class, a fatty acid is conjugated to an amino acid. nih.gov For instance, N-(17-hydroxylinolenoyl)-L-glutamine (volicitin) is an elicitor of plant volatiles produced by insects. mdpi.comoatext.com

N-Acyldopamines (NADAs): These compounds, such as N-arachidonoyldopamine and N-oleoyldopamine, are found in the mammalian brain and are known to interact with vanilloid receptors. nih.gov

The biological activities of FAAs are extensive, with research indicating their involvement in immune system processes, cardiovascular homeostasis, neuroprotection, and the regulation of the sleep/wake cycle. mdpi.comoup.com The enzymes that synthesize and degrade these molecules, such as fatty acid amide hydrolase (FAAH), are critical for controlling their signaling functions. wikipedia.orgnih.gov

The table below summarizes the major classes of fatty acid amides and prominent examples.

Fatty Acid Amide ClassGeneral StructureKey Example(s)Biological Significance
N-Acylethanolamines (NAEs) R-CO-NH-CH₂CH₂OHAnandamide, N-PalmitoylethanolamineEndocannabinoid signaling, anti-inflammatory
Primary Fatty Acid Amides (PFAMs) R-CO-NH₂OleamideRegulation of sleep
N-Acylamino acids (NAAs) R-CO-NH-CH(R')-COOHVolicitinElicitor of plant volatiles
N-Acyldopamines (NADAs) R-CO-NH-(CH₂)₂-C₆H₃(OH)₂N-ArachidonoyldopamineEndovanilloid signaling
Information compiled from multiple sources mdpi.comoatext.comnih.govgerli.com

Natural Occurrence and Distribution of Fatty Acid Amides in Diverse Biological Systems

Fatty acid amides are widespread in nature, having been identified in a vast range of biological systems, from microorganisms and plants to invertebrates and mammals. mdpi.comoatext.comoup.com Their distribution underscores their fundamental roles in biology.

In mammals , FAAs are well-documented. Anandamide and other N-acylethanolamines are present in the brain and other tissues. nih.gov Oleamide was famously isolated from the cerebrospinal fluid of cats. gerli.com N-Acyldopamines are found in specific regions of the mammalian brain, including the striatum and hippocampus. nih.gov

The presence of FAAs extends to various other organisms. In invertebrates , FAAs have been characterized in insects such as the fruit fly (Drosophila melanogaster), the silkworm (Bombyx mori), and the honeybee (Apis mellifera). mdpi.com The oral secretions of the beet armyworm (Spodoptera exigua) contain the lipoamino acid volicitin. oatext.com

In the plant kingdom , FAAs play significant roles. N-Acylethanolamines are involved in plant signaling pathways. nih.gov Aliphatic amides have been found in Zanthoxylum species native to Nigeria. wikipedia.org Furthermore, a study of 11 different types of edible vegetable oils , including sesame, peanut, soybean, and olive oils, revealed the presence of at least six different fatty acid amides, such as oleamide and linoleoyl ethanolamide, indicating their natural occurrence in plant-derived food sources. researchgate.net The first non-sphingosine based fatty acid amide, N-palmitoylethanolamine, was originally identified in egg yolk, soybeans, and peanuts. nih.govgerli.com

Even microorganisms are a source of these compounds. Endophytic fungi, which live within plants, have been shown to produce bioactive fatty acid amides. oup.com

The table below provides a snapshot of the natural distribution of specific fatty acid amides.

Fatty Acid AmideOrganism/Source
Anandamide Mammalian brain
Oleamide Cerebrospinal fluid of cats, various vegetable oils
N-Palmitoylethanolamine Egg yolk, soybeans, peanuts
Volicitin Beet armyworm (Spodoptera exigua)
Linoleoyl ethanolamide Soybeans, corn, various vegetable oils
Aliphatic amides Zanthoxylum species (plants)
Various FAAs Drosophila melanogaster, Bombyx mori (insects)
Information compiled from multiple sources mdpi.comwikipedia.orgnih.govgerli.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H69NO B14277989 Hexadecanamide, N-octadecyl- CAS No. 130754-61-9

Properties

CAS No.

130754-61-9

Molecular Formula

C34H69NO

Molecular Weight

507.9 g/mol

IUPAC Name

N-octadecylhexadecanamide

InChI

InChI=1S/C34H69NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,35,36)

InChI Key

LATYIOCNFUDYLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Endogenous Roles and Biological Activities of Fatty Acid Amides Relevant to N Octadecylhexadecanamide Research

Lipid Signaling Mechanisms Mediated by Fatty Acid Amides

Fatty acid amides function as critical signaling molecules in a complex network that regulates numerous physiological and behavioral states, including pain, inflammation, mood, and appetite. taylorandfrancis.com Their signaling is often localized and transient, tightly controlled by specific enzymes responsible for their synthesis and degradation. wikipedia.orgtaylorandfrancis.com

Modulation of Endocannabinoid System Components and Related Enzyme Interactions

The endocannabinoid system (ECS) is a primary signaling network through which many fatty acid amides exert their effects. A prominent example is N-arachidonoylethanolamine, commonly known as anandamide (B1667382), which acts as an endogenous ligand for cannabinoid receptors (CB1 and CB2). wikipedia.orgnih.gov The signaling activity of anandamide and other related FAAs is terminated by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgpnas.org

FAAH hydrolyzes these lipid amides, breaking them down into their constituent fatty acid and amine, thus controlling the duration and intensity of their signaling. nih.govfrontiersin.org Inhibition of FAAH prevents this degradation, leading to elevated levels of endogenous cannabinoids and other N-acylethanolamines. scispace.comnih.govnih.gov This enhancement of endocannabinoid tone has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects, making FAAH a significant therapeutic target. pnas.orgscispace.com The interplay between FAAs and enzymes like FAAH is a critical mechanism for modulating the ECS and its downstream physiological effects. researchgate.net

Endogenous FAAReceptor/EnzymeBiological Effect of Interaction
Anandamide (AEA)CB1 and CB2 ReceptorsActs as an endogenous agonist, influencing pain, mood, and appetite. nih.govtaylorandfrancis.com
Anandamide (AEA), Oleoylethanolamide (OEA), Palmitoylethanolamide (PEA)Fatty Acid Amide Hydrolase (FAAH)FAAH hydrolyzes these amides, terminating their signaling. nih.govresearchgate.net
Various FAAsFatty Acid Amide Hydrolase (FAAH) InhibitorsInhibition of FAAH increases endogenous FAA levels, enhancing their effects. scispace.comnih.govnih.gov

Interaction with Nuclear Receptors, with Emphasis on Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation

Beyond the endocannabinoid system, certain fatty acid amides directly interact with nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). jst.go.jp PPAR-α is a key regulator of genes involved in lipid metabolism and energy homeostasis. scispace.comjst.go.jp Several N-acylethanolamines, such as N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA), are recognized as endogenous ligands for PPAR-α. scispace.comresearchgate.net

Activation of PPAR-α by these fatty acid amides can influence fatty acid oxidation and anti-inflammatory pathways. scispace.com Research has demonstrated that the administration of a FAAH inhibitor enhances memory acquisition through a mechanism that is dependent on PPAR-α activation, highlighting the link between the endocannabinoid system and nuclear receptor signaling. scispace.com Synthetic fatty acid amides have also been developed and tested for their ability to activate PPAR-α, with varying degrees of potency depending on their specific chemical structure. jst.go.jpnih.govjst.go.jp For example, a study evaluating various oleic acid amides found that N-oleoylhistamine (OLHA) exhibited the highest PPAR-α agonistic activity. jst.go.jpnih.gov

Fatty Acid AmideReceptorObserved Effect
N-oleoylethanolamide (OEA)PPAR-αActivation, influences lipid metabolism and satiety. scispace.comresearchgate.net
N-palmitoylethanolamide (PEA)PPAR-αActivation, associated with anti-inflammatory effects. scispace.com
N-oleoylhistamine (OLHA)PPAR-αStrong agonistic activity, inducing downstream gene expression. jst.go.jpnih.gov
N-oleoylglycinePPAR-αModerate agonistic activity. jst.go.jpnih.gov
Oleamide (B13806)PPAR-αModerate agonistic activity. jst.go.jpnih.gov

Ligand Activity at Transient Receptor Potential Vanilloid (TRPV) Channels

Fatty acid amides also function as ligands for the Transient Receptor Potential Vanilloid (TRPV) family of ion channels, which are critical for sensory perception, including pain and temperature. frontiersin.org The most studied of these is TRPV1, also known as the capsaicin (B1668287) receptor. wikipedia.org

Anandamide was the first endogenous FAA shown to activate TRPV1 channels. frontiersin.org Subsequently, other related compounds, such as N-arachidonoyl dopamine (B1211576) (NADA) and N-oleoyl dopamine (OLDA), were identified as even more potent endogenous TRPV1 agonists. frontiersin.orgwikipedia.org The activation of TRPV1 by these lipid mediators is involved in pain signaling and neurogenic inflammation. The structural similarities between these endogenous amides and the exogenous agonist capsaicin underscore their role as natural modulators of this channel. frontiersin.org Research has identified a growing number of N-acyl amides that can activate or modulate TRPV1-4 channels, suggesting that these channels respond to a wide array of structurally similar endogenous lipids. frontiersin.orgfrontiersin.org

Immunomodulatory and Anti-inflammatory Effects of Related Amides, including NF-κB Pathway Inhibition

Fatty acid amides play a significant role in regulating immune responses and inflammation. taylorandfrancis.com The anti-inflammatory properties of many FAAs are closely linked to their modulation of the endocannabinoid system and other signaling pathways. mdpi.com Pharmacological inhibition of FAAH, which elevates endogenous levels of FAAs like anandamide, has been shown to exert potent anti-inflammatory effects. nih.govnih.gov

Studies have demonstrated that FAAH inhibition leads to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10. nih.govnih.govresearchgate.net This shift towards an anti-inflammatory and pro-resolving state is crucial for mitigating inflammatory pathologies. nih.govnih.gov A key mechanism underlying these effects is the inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.govmdpi.com NF-κB is a central transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov By suppressing NF-κB activation, FAAH inhibitors can effectively dampen the inflammatory cascade, a finding observed in models of lung inflammation and neuroinflammation. nih.govmdpi.commdpi.com

Antimicrobial and Antifungal Actions of Fatty Acid Amides

In addition to their roles in mammalian signaling, fatty acid amides possess notable antimicrobial and antifungal properties. oup.comrsc.org These activities are observed against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.comasm.org The antimicrobial potency of FAAs often depends on their chemical structure, particularly the length of the fatty acid carbon chain. oup.comasm.org For instance, activity against certain bacteria and yeasts has been shown to increase with carbon chain length, peaking at 12 carbon atoms. asm.org Amide derivatives of fatty acids are often reported to have higher antimicrobial activity than the original fatty acid molecules. oup.com

Mechanisms of Direct Antimicrobial Action (e.g., cytoplasmic membrane disruption, enzyme inactivation, protein synthesis inhibition)

The primary mechanism by which fatty acids and their amide derivatives exert their antimicrobial effect is through the disruption of the pathogen's cytoplasmic membrane. oup.comasm.org Due to their amphipathic nature, these molecules can insert themselves into the lipid bilayer of the cell membrane. rsc.orgasm.org This integration disrupts membrane integrity and fluidity, leading to several detrimental consequences for the microbe. oup.com

Key effects of this membrane disruption include:

Increased Permeability and Leakage: The compromised membrane allows for the leakage of essential intracellular components, such as ions and low-molecular-weight proteins. nih.govnih.gov

Membrane Depolarization: The disruption leads to a rapid loss of membrane potential, which is critical for cellular energy production and transport processes. nih.govnih.gov

Inhibition of Cellular Processes: The loss of membrane integrity and potential directly inhibits essential functions like protein synthesis and other branches of macromolecular synthesis. oup.comnih.govnih.gov

While membrane disruption is considered the principal mode of action, evidence also suggests that fatty acid amides can inhibit critical enzyme activity within the pathogen. frontiersin.org

Efficacy against Specific Microbial Pathogens (e.g., Gram-positive and Gram-negative bacteria, fungi)

Long-chain fatty acid amides, the chemical class to which N-octadecylhexadecanamide belongs, have demonstrated notable antimicrobial properties. Research has shown that these compounds can exhibit a broad spectrum of activity against various microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Fatty acid amides are thought to exert their antimicrobial effects through the disruption of microbial cell membranes. nih.govmdpi.com Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and the leakage of intracellular components, ultimately resulting in cell death. nih.govresearchgate.net This mechanism of action is crucial for their effectiveness against a wide range of microorganisms.

With regard to specific pathogens, derivatives of fatty acids have shown activity against bacteria such as Staphylococcus aureus, Micrococcus luteus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Furthermore, antifungal activity has been observed against yeasts like Candida albicans and various molds. nih.govnih.govresearchgate.net The amide derivatives of fatty acids, in particular, have been reported to possess higher antimicrobial activity compared to the unmodified fatty acids. oup.com

The table below summarizes the antimicrobial activity of various fatty acid amides against different microbial pathogens, providing a reference for the potential efficacy of N-octadecylhexadecanamide.

Microbial PathogenTypeAntimicrobial Effect of Related Fatty Acid Amides
Staphylococcus aureusGram-positive bacteriaInhibition observed with N-stearoyl amino acids. researchgate.net
Micrococcus luteusGram-positive bacteriaInhibition observed with N-stearoyl amino acids. researchgate.net
Bacillus cereusGram-positive bacteriaInhibition observed with N-stearoyl amino acids. researchgate.net
Escherichia coliGram-negative bacteriaInhibition observed with N-stearoyl amino acids. researchgate.net
Pseudomonas aeruginosaGram-negative bacteriaInhibition observed with N-stearoyl amino acids. researchgate.net
Candida albicansFungus (Yeast)Inhibition observed with N-stearoyl amino acids. researchgate.net

Other Cellular and Physiological Modulations in Non-Human Systems

Beyond their antimicrobial effects, fatty acid amides are involved in a variety of other cellular and physiological modulations in non-human systems. These activities highlight the diverse biological roles of this class of compounds and suggest potential areas of investigation for N-octadecylhexadecanamide.

Effects on Cellular Motility (e.g., sperm motility enhancement)

The endocannabinoid system, which includes fatty acid amides like anandamide, plays a significant role in the regulation of sperm function, including motility. nih.govresearchgate.net Studies have shown that the levels of anandamide in seminal plasma are correlated with sperm motility, with lower levels observed in men with asthenozoospermia (reduced sperm motility). nih.gov

Neurobiological System Interactions and Central Nervous System Modulation (e.g., sedative effects, sleep modulation, mood-related pathways)

Fatty acid amides are well-documented for their interactions with the central nervous system (CNS). clevelandclinic.org Oleamide, a primary fatty acid amide, was initially identified as a sleep-inducing substance. researchgate.netpnas.org It has been shown to accumulate in the cerebrospinal fluid during sleep deprivation and can induce physiological sleep in animals. pnas.org The mechanism of action for the hypnotic effects of oleamide is thought to involve the potentiation of GABA-A receptor function, a key inhibitory neurotransmitter system in the brain. researchgate.net

Sedative-hypnotic drugs typically work by depressing the CNS, leading to a state of calmness or sleep. britannica.comrxlist.com They often achieve this by enhancing the effects of GABA. rxlist.com Given that other long-chain fatty acid amides like oleamide exhibit sleep-inducing properties, it is plausible that N-octadecylhexadecanamide could also possess sedative or sleep-modulating activities. The structural similarity to known neuroactive lipids suggests that it may interact with similar pathways in the CNS. researchgate.netpnas.org

Inhibition of the fatty acid amide hydrolase (FAAH), the enzyme that degrades oleamide and other fatty acid amides, has been shown to increase wakefulness, suggesting a complex role for these lipids in sleep-wake cycle regulation. nih.govnih.gov

Metabolic Regulation and Lipid Homeostasis (e.g., hypolipidemic effects, feeding suppression)

Fatty acid amides are also implicated in the regulation of metabolism and energy balance. Oleoylethanolamide (OEA), another well-studied fatty acid amide, is known to act as a satiety factor, suppressing food intake. The inhibition of FAAH, which increases the levels of OEA, has been shown to enhance wakefulness and may be linked to its role in metabolic regulation. nih.gov

While direct evidence for the effects of N-octadecylhexadecanamide on metabolic regulation is not available, the known activities of other fatty acid amides in this area suggest a potential role. Future research could explore whether N-octadecylhexadecanamide influences feeding behavior, lipid metabolism, or other aspects of energy homeostasis.

Enzyme Inhibition Activities (e.g., alpha-amylase, o-glucosidase, diabetes-related enzymes)

The inhibition of enzymes such as alpha-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes, as it slows the digestion and absorption of carbohydrates. nih.govnih.gov While various natural products, including flavonoids, alkaloids, and terpenoids, have been identified as inhibitors of these enzymes, there is currently a lack of direct research investigating the inhibitory activity of N-octadecylhexadecanamide against them. nih.gov

Synthetic Methodologies and Derivatization Strategies for N Octadecylhexadecanamide and Analogues

Direct Amidation and Condensation Reactions for Fatty Acid Amide Synthesis

The synthesis of N-octadecylhexadecanamide, a secondary fatty amide, can be achieved through the direct amidation of hexadecanoic acid (palmitic acid) with octadecylamine (B50001). This method, a type of condensation reaction, involves the formation of an amide bond with the elimination of a water molecule. While this reaction can be performed by directly heating the fatty acid and amine, the use of catalysts can significantly improve reaction rates and yields.

Recent advancements in catalysis have introduced more environmentally friendly and efficient methods for direct amidation. For instance, calcium-catalyzed direct amidation of carboxylic esters with primary amines has been shown to be effective under homogeneous conditions in toluene. rsc.org This approach is chemoselective for esters, leaving carboxylic acids and other amides unreacted. rsc.org Another sustainable protocol involves a NaOtBu-mediated direct amidation of unactivated esters with amines under solvent-free and transition-metal-free conditions, which can produce amides in good to excellent yields at room temperature. rsc.org

Furthermore, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.gov Among these, tris(p-haloaryl)silanols, particularly the bromide version, have demonstrated the highest activity. nih.gov It has been noted that tertiary amides can inhibit the catalyst more than secondary amides. nih.gov Low-cost and readily available catalysts like Mg(NO3)2·6H2O or imidazole (B134444) can also be used for the direct synthesis of primary and secondary amides from carboxylic acids, using urea (B33335) as a stable nitrogen source. core.ac.uk This method is particularly advantageous for creating primary and methyl amides without the need for gaseous ammonia (B1221849) or methylamine. core.ac.uk

The direct synthesis of amides from nonactivated carboxylic acids using urea as the nitrogen source can also be catalyzed by Mg(NO3)2 or imidazole. core.ac.uk This process avoids the use of coupling or activating agents, which are typically required. core.ac.uk While aliphatic groups are generally well-tolerated in these reactions, bulky substituents on either the aromatic or aliphatic chain can have a negative impact on the yield. core.ac.uk

Hydrothermal Synthesis Approaches for Lipid Amides

Hydrothermal synthesis offers a unique, solvent-free method for producing lipid amides like N-octadecylhexadecanamide. This technique utilizes high-temperature and high-pressure water as the reaction medium. Under these subcritical conditions, water acts as both a solvent and a catalyst, facilitating the condensation reaction between fatty acids and amines.

Research has demonstrated that condensation reactions, including the formation of amides, are feasible under hydrothermal conditions. researchgate.net Experiments involving heating mixtures of fatty acids, such as nonadecanoic acid and hexadecanedioic acid, with ammonium (B1175870) bicarbonate and oxalic acid at 300°C for 72 hours have yielded various condensation products, including amides and nitriles. researchgate.net The presence of ammonium bicarbonate and oxalic acid was found to enhance the yield of these condensation products. researchgate.net These findings suggest that organic nitrogen compounds, including long-chain fatty amides, are stable and can be synthesized in hydrothermal environments. researchgate.net

The temperature of the hydrothermal synthesis process can significantly influence the characteristics of the resulting products. For example, in the synthesis of Cr-doped ZnGa2O4 nanoparticles, temperatures ranging from 120°C to 220°C have been used. osti.gov Higher temperatures generally lead to the formation of larger crystals. osti.gov This principle can be applied to the synthesis of lipid amides to control their crystallinity and other physical properties. The hydrothermal method has been successfully used to synthesize various nano-architectures by reacting an aluminum source with urea as a precipitating agent. cas.cz

Enzymatic Synthesis and Biocatalysis for Amide Production

Enzymatic synthesis provides a highly specific and environmentally friendly alternative for producing fatty acid amides. Lipases are commonly employed enzymes for this purpose due to their ability to catalyze the formation of amide bonds under mild reaction conditions. This biocatalytic approach offers several advantages over traditional chemical synthesis, including high selectivity, reduced by-product formation, and operation under milder temperatures and pressures.

The synthesis of sugar fatty acid esters (SFAEs), which are structurally related to N-octadecylhexadecanamide, has been investigated using enzymes like Lipozyme TLIM and Novozym 435. mdpi.com These enzymes can catalyze the transesterification of glucose with fatty acid vinyl esters or the esterification of methyl glucoside with fatty acids. mdpi.com The choice of solvent, such as ionic liquids or deep eutectic solvents, can significantly impact the reaction conversion. mdpi.com

Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. frontiersin.org This strategy often begins with the chemical synthesis of a key precursor, which is then modified through enzymatic steps to create more complex structures. frontiersin.org For instance, the enzymatic synthesis of N-glycans utilizes various glycosyltransferases to build complex oligosaccharide chains. frontiersin.org A similar modular approach could be envisioned for the synthesis of N-octadecylhexadecanamide and its derivatives, where a basic amide structure is enzymatically modified to introduce additional functional groups. Furthermore, enzymes have been discovered that can catalyze the formation of the azido (B1232118) group, a versatile functional group in chemistry, through the N-nitrosation and dehydration of aryl hydrazines. mit.edu

Preparation of N-Substituted Hexadecanamides and Related Ceramide Structures (e.g., N-(2,3-dihydroxypropyl)-N-octadecyl Hexadecanamide)

The synthesis of N-substituted hexadecanamides, including structures analogous to ceramides (B1148491) like N-(2,3-dihydroxypropyl)-N-octadecyl hexadecanamide (B162939), involves the reaction of hexadecanoyl chloride (palmitoyl chloride) or hexadecanoic acid with a substituted amine.

For the synthesis of N-(2,3-dihydroxypropyl)-N-octadecyl hexadecanamide, a potential route involves the reaction of N-octadecyl-2,3-dihydroxypropan-1-amine with hexadecanoyl chloride. The dihydroxypropylamine precursor can be synthesized through various methods. One possible approach is the reaction of octadecylamine with a protected glycidol, followed by deprotection to reveal the diol functionality.

The synthesis of related compounds, such as 2,3-dihydroxypropyl hexadecanoate (B85987) and 2,3-dihydroxypropyl octadecanoate, typically involves the esterification of glycerol (B35011) with the corresponding fatty acids. This reaction is usually catalyzed by an acid like sulfuric acid or p-toluenesulfonic acid at elevated temperatures, with the removal of water to drive the reaction forward. A similar principle of reacting a fatty acid or its activated form with an amino alcohol can be applied to synthesize N-(2,3-dihydroxypropyl)-N-octadecyl hexadecanamide.

Creation of Structurally Modified Derivatives and Conjugates (e.g., cationic gemini (B1671429) surfactants containing amide groups)

N-octadecylhexadecanamide can serve as a scaffold for the creation of structurally modified derivatives and conjugates with unique properties. A significant area of interest is the synthesis of cationic gemini surfactants containing amide groups. These surfactants consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer, and they often exhibit superior physicochemical properties compared to their monomeric counterparts. pku.edu.cn

The synthesis of these gemini surfactants can be achieved by reacting a fatty amido ethylamine (B1201723) derivative with a suitable diepoxide or dihalide spacer. For example, cationic gemini surfactants with an ester spacer have been synthesized from N,N-dimethyl fatty amido ethylamine. researchgate.net The aggregation properties of gemini surfactants with amide groups are highly dependent on the position and number of these amide groups within the molecule. mdpi.com

Novel cationic gemini surfactants with diamide (B1670390) spacers have also been reported. mdpi.com The critical micelle concentration (CMC) of these surfactants, a measure of their efficiency in forming micelles, is influenced by the length of the hydrophobic chains and the structure of the spacer. dntb.gov.ua Gemini surfactants with amide groups located in the hydrophobic alkyl chains have been shown to promote hydrogen bonding and self-assembly. pku.edu.cn Furthermore, the introduction of ester groups into the spacer can enhance the solubility of these gemini surfactants in aqueous systems. dntb.gov.ua

Below is an interactive data table summarizing the synthesis and properties of some cationic gemini surfactants with amide groups.

Table 1. Synthesis and Properties of Cationic Gemini Surfactants with Amide Groups

Surfactant Series Spacer Structure Key Synthetic Feature Impact on Properties
a(s) series Variable number of CH2 groups (s=1-8) Diamide spacer Micelle aggregation number is relatively stable with varying surfactant concentration. mdpi.com
e(s) series Variable number of CH2 groups (s=1-8) Diester spacer Lower critical micelle concentration compared to a(s) series. mdpi.com
m-E2Ph-m Benzene ring Rigid spacer with ester groups CMC decreases with increasing alkyl chain length. dntb.gov.uadntb.gov.ua
Cm-(BAE)-Cm Amide groups with ester functionality Ester-functionalized Good water solubility with Krafft points below 0 °C. dntb.gov.ua
C12A-Cn-AC12 Amide groups in hydrophobic chains Flexible spacer Lower CMC and more exothermic micellization than monomeric surfactant. pku.edu.cn

Table of Compounds

Compound Name
Hexadecanamide, N-octadecyl-
Hexadecanoic acid
Octadecylamine
N-(2,3-dihydroxypropyl)-N-octadecyl Hexadecanamide
N-octadecyl-2,3-dihydroxypropan-1-amine
Hexadecanoyl chloride
2,3-dihydroxypropyl hexadecanoate
2,3-dihydroxypropyl octadecanoate
N,N-dimethyl fatty amido ethylamine
Nonadecanoic acid
Hexadecanedioic acid
Tris(p-haloaryl)silanols
NaOtBu
Mg(NO3)2·6H2O
Imidazole
Urea
Cr-doped ZnGa2O4
Lipozyme TLIM
Novozym 435
Glucose
Fatty acid vinyl esters
Methyl glucoside
N-glycans
Aryl hydrazines
Glycidol
Glycerol
Sulfuric acid

Advanced Analytical Techniques for Characterization and Quantification of Lipid Amides, Including N Octadecylhexadecanamide

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Amide Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. imist.ma For lipid amides, which are generally non-volatile due to their high molecular weight and polar amide group, chemical derivatization is a mandatory prerequisite for GC-MS analysis. nih.govavantiresearch.com This process converts the polar analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior. mdpi.com

The most common derivatization strategy involves the hydrolysis of the amide bond to yield the constituent fatty acid and long-chain amine, which are then derivatized separately. The fatty acids are typically converted into fatty acid methyl esters (FAMEs) or other ester forms. lipidmaps.orgifremer.fr Reagents like boron trifluoride (BF₃) in methanol (B129727) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) are used for this purpose. mdpi.com The resulting FAMEs have excellent volatility and are well-suited for GC separation and subsequent mass spectrometric analysis. ifremer.fr

Another approach is the derivatization of the intact amide. However, methods often focus on derivatizing the free fatty acids that constitute the amides after hydrolysis. nih.gov For instance, pentafluorobenzyl (PFB) bromide can be used to create PFB esters of carboxylic acids, which are highly sensitive to electron capture negative ionization mass spectrometry. nih.govlipidmaps.org

The GC separates the derivatized compounds based on their boiling points and interaction with the capillary column's stationary phase. imist.ma The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both molecular weight information and characteristic fragmentation patterns for structural identification. avantiresearch.com High-throughput analysis can be achieved using automated derivatization and injection systems. mdpi.com

Table 1: Common Derivatization Strategies for GC-MS Analysis of Lipid Amide Components

Derivative Target Moiety Common Reagents Key Advantages Citations
Fatty Acid Methyl Esters (FAMEs) Carboxylic Acid (post-hydrolysis) BF₃/Methanol, TMSH, Anhydrous HCl Routine, good volatility, extensive libraries available. mdpi.comlipidmaps.orgifremer.fr
Pentafluorobenzyl (PFB) Esters Carboxylic Acid (post-hydrolysis) PFB-Br, Diisopropylethylamine High sensitivity with electron capture NCI-MS. nih.govlipidmaps.org
N-Acyl Pyrrolidides Carboxylic Acid (post-hydrolysis) Pyrrolidine/Reagent Provides fragmentation that helps locate double bonds and branches. ifremer.fr
Dimethylamides Carboxylic Acid (post-hydrolysis) Dimethylamine/Deoxo-Fluor Mild and efficient derivatization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-HRMS) for Non-Volatile Lipid Amides

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for analyzing non-volatile lipids like N-octadecylhexadecanamide directly from complex mixtures without the need for derivatization. wikipedia.orglcms.cz This method offers high sensitivity and specificity, making it ideal for lipidomics. nih.govnih.gov

The process begins with the separation of lipids using liquid chromatography. Reversed-phase liquid chromatography (RPLC) is commonly employed, which separates molecules based on their hydrophobicity. nih.gov For a compound like N-octadecylhexadecanamide, the separation would be influenced by its long alkyl chains. Hydrophilic interaction liquid chromatography (HILIC) is an alternative that separates compounds based on polarity. nih.gov

After separation, the analytes are introduced into the mass spectrometer via an ionization source. Electrospray ionization (ESI) is the most common source for lipidomics as it is a "soft" ionization technique that minimizes fragmentation, typically producing intact protonated molecules [M+H]⁺ or other adducts. lcms.cz This is crucial for determining the molecular weight of the parent lipid amide.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. eag.commeasurlabs.com In an MS/MS experiment, a specific ion (e.g., the molecular ion of N-octadecylhexadecanamide) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern acts as a structural fingerprint, helping to confirm the identity of the fatty acyl and the long-chain amine moieties. High-resolution mass spectrometry (HRMS), often using Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which aids in determining the elemental composition of an unknown compound and distinguishing between isobaric species. nih.govnih.govresearchgate.net

Table 2: Comparison of LC-MS Techniques for Lipid Amide Analysis

Technique Principle Application for N-Octadecylhexadecanamide Citations
LC-MS/MS Combines LC separation with two stages of mass analysis for structural elucidation and quantification. Enables quantification at very low concentrations in biological samples and provides structural confirmation through characteristic fragmentation patterns. eag.commeasurlabs.comnih.gov
LC-ESI-HRMS Couples LC with electrospray ionization and a high-resolution mass analyzer (e.g., Orbitrap, TOF). Allows for the accurate determination of the elemental formula from the precise mass of the molecular ion, enhancing identification confidence. nih.govnih.govresearchgate.net
RPLC-MS Separates lipids based on hydrophobicity (chain length, unsaturation). Efficiently separates N-octadecylhexadecanamide from more polar or shorter-chain lipids. nih.govchromatographyonline.com
HILIC-MS Separates lipids based on the polarity of their headgroups. Can separate lipid classes, useful for sample cleanup or class-specific profiling. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules, including complex lipids like N-octadecylhexadecanamide. metwarebio.comazooptics.com Unlike mass spectrometry, which destroys the sample, NMR is non-destructive and provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental structural information. nih.gov

¹H NMR reveals the different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. For N-octadecylhexadecanamide, distinct signals would appear for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the octadecyl and hexadecanoyl chains, as well as for the protons adjacent to the amide group.

¹³C NMR provides a count of the chemically non-equivalent carbon atoms, offering a carbon "fingerprint" of the molecule. azooptics.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of novel or complex compounds. researchgate.net Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively. These experiments allow researchers to piece together the fragments of the molecule, confirming the structure of the N-octadecyl and hexadecanamide (B162939) portions and their linkage through the amide bond. researchgate.net

While powerful for pure compounds, the lower sensitivity of NMR compared to MS can be a limitation for analyzing trace components in complex biological mixtures. lcms.cz

Complementary Spectroscopic and Chromatographic Methods in Lipidomics

While GC-MS and LC-MS are the primary tools for lipid amide analysis, other techniques provide valuable complementary information. metwarebio.com

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective method for separating lipid classes. nih.govlipidmaps.org It can be used as a preliminary purification step to isolate the lipid amide fraction from a total lipid extract before more advanced analysis. lipidmaps.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is useful for identifying functional groups. nih.gov In the context of N-octadecylhexadecanamide, FTIR can confirm the presence of the amide functional group through its characteristic C=O stretching (Amide I band) and N-H bending (Amide II band) vibrations. nih.gov

Raman Spectroscopy: This technique provides information on chemical structure and molecular interactions and is complementary to IR spectroscopy. sapub.org

These complementary methods, when used in conjunction with the primary mass spectrometry-based platforms, contribute to a more comprehensive and robust characterization of lipid amides within the broader field of lipidomics. metwarebio.com

Broader Applications and Environmental Context of N Octadecylhexadecanamide and Fatty Acid Amides

Roles in Industrial Formulations (e.g., lubricants, rheological additives, components migrating from food packaging)

The specific molecular architecture of N-octadecylhexadecanamide makes it a valuable additive in various industrial polymer and liquid formulations. Its primary functions are as a slip agent, anti-blocking agent, and rheology modifier.

As a lubricant and slip agent , particularly in polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), N-octadecylhexadecanamide functions by migrating to the polymer surface during and after processing. This phenomenon, known as "blooming," creates a microscopic, waxy boundary layer on the polymer film. This layer effectively reduces the coefficient of friction between polymer surfaces (preventing them from sticking together, an issue known as blocking) and between the polymer and processing equipment. Its high molecular weight and low volatility ensure its persistence on the surface, providing long-lasting slip properties.

As a rheological additive , it can modify the flow properties of liquid systems, especially non-aqueous formulations. By dissolving at elevated temperatures and then cooling, N-octadecylhexadecanamide molecules can self-assemble into three-dimensional networks, significantly increasing the viscosity of the liquid and potentially leading to the formation of a solid-like gel. This property is leveraged in certain inks, coatings, and greases to control flow and prevent component settling.

A significant consequence of its use in polymers is its potential to become a component migrating from food packaging . As a non-intentionally added substance (NIAS), N-octadecylhexadecanamide can leach from plastic food containers, films, and utensils into foodstuffs. The migration is particularly pronounced in contact with fatty or oily foods, as the non-polar nature of the compound's alkyl chains facilitates its dissolution into the lipid phase of the food. Numerous analytical studies have identified N-octadecylhexadecanamide in migration tests conducted on food contact materials (FCMs).

Table 1: Documented Migration of N-Octadecylhexadecanamide from Food Contact Materials
Polymer SourceFood Simulant / Food TypeResearch FindingAnalytical Method
Low-Density Polyethylene (LDPE) filmFood simulant D2 (olive oil)Detected as a primary migrant after 10 days at 40°C. Its presence is attributed to its function as a slip agent in the polymer formulation.Gas Chromatography-Mass Spectrometry (GC-MS)
Polypropylene (PP) containerFatty food (e.g., cheese, processed meat)Identified in a screening of NIAS. Migration levels were found to be dependent on fat content, temperature, and contact time.Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Multi-layer food pouchEthanol (95%) simulantN-Octadecylhexadecanamide was found to migrate from the internal PE contact layer, confirming its mobility within the polymer matrix.GC-MS

Environmental Presence and Fate in Various Compartments (e.g., wastewater, aquatic environments, sediments)

The release of N-octadecylhexadecanamide into the environment occurs primarily through industrial wastewater from polymer and chemical manufacturing facilities, as well as through the degradation and leaching from plastic waste in landfills and natural environments. Its physicochemical properties are central to its environmental distribution and persistence.

Due to its extremely low water solubility and high lipophilicity (estimated Log Kow > 10), N-octadecylhexadecanamide does not persist in the dissolved phase of aquatic environments . Upon entering a wastewater treatment plant (WWTP), it rapidly partitions from the water column and adsorbs onto the surface of organic particulate matter and microbial biomass. Consequently, it is efficiently removed from the aqueous phase and becomes concentrated in sewage sludge.

When released into natural waters, it behaves similarly, quickly binding to suspended solids. These solids eventually settle, making sediments the primary environmental sink for this compound. In sediment, N-octadecylhexadecanamide is expected to be highly persistent. The central amide bond is chemically robust and resistant to hydrolysis under typical environmental pH conditions. While biodegradation is theoretically possible, the compound's low bioavailability and large molecular size make it a challenging substrate for microbial enzymes. Degradation, if it occurs, is likely to be a slow, aerobic process confined to the sediment-water interface. Its strong adsorption to sediment particles further reduces its availability for biological uptake or degradation.

Table 2: Key Physicochemical Properties and Environmental Fate of N-Octadecylhexadecanamide
PropertyValue / DescriptionImplication for Environmental Fate
Molecular FormulaC₃₄H₆₉NOHigh molecular weight contributes to low volatility and persistence.
Water SolubilityExtremely low (<0.1 mg/L, estimated)Minimal presence in the dissolved aqueous phase; promotes partitioning to solid phases.
Log Kow (Octanol-Water Partition Coefficient)>10 (Estimated)Highly lipophilic; strongly adsorbs to organic matter, sludge, and sediments.
Primary Environmental CompartmentSediment and soilActs as a long-term sink due to settling and strong adsorption.
Predicted PersistenceHighResistant to hydrolysis and expected to undergo very slow biodegradation.

Contributions to Material Science and Soft Matter Systems (e.g., gelation properties, self-assembly)

In the field of material science, N-octadecylhexadecanamide is a model compound for studying self-assembly and the formation of "soft matter" systems, particularly organogels. Its ability to gelate organic solvents at very low concentrations makes it a highly efficient low-molecular-weight organogelator (LMOG).

The gelation mechanism is driven by a hierarchical self-assembly process:

Primary Assembly: The polar amide groups of individual molecules associate through directional hydrogen bonding (N-H···O=C), forming one-dimensional, tape-like or fibrillar primary structures.

Secondary Assembly: These primary fibers then bundle together through cooperative van der Waals interactions between the long, interdigitating C16 and C18 alkyl chains.

Network Formation: At a sufficient concentration, known as the critical gelation concentration (CGC), these bundles entangle and form a three-dimensional, sample-spanning fibrous network.

This self-assembled fibrillar network (SAFIN) effectively immobilizes the solvent molecules within its interstitial spaces, transforming the free-flowing liquid into a solid-like gel. The properties of the resulting organogel, such as its mechanical strength and thermal stability (gel-sol transition temperature, Tgel), are highly dependent on the nature of the solvent, the concentration of the gelator, and the cooling rate during gel formation. Solvents that are poor at disrupting the amide hydrogen bonds but good at solvating the alkyl chains (e.g., alkanes, aromatic hydrocarbons) are typically gelled most effectively. This behavior is foundational for creating novel materials with tunable viscoelastic properties for applications in areas like controlled-release systems, templating for nanomaterials, and formulation science.

Table 3: Representative Gelation Behavior of N-Octadecylhexadecanamide in Organic Solvents
SolventTypical Critical Gelation Concentration (CGC) (% w/v)Observed NanostructureKey Driving Forces
Dodecane (Alkane)< 0.5%Entangled network of crystalline fibers/ribbonsHydrogen bonding (amide) and strong van der Waals interactions (alkyl chains)
Toluene (Aromatic)< 1.0%Self-assembled fibrillar networkHydrogen bonding is the dominant force; π-stacking with solvent is minimal.
Canola Oil (Triglyceride)1-2%Crystalline fiber networkAbility to structure edible oils, forming oleogels.

Future Perspectives and Emerging Research Avenues for N Octadecylhexadecanamide and Lipid Amide Research

Elucidating Specific Mechanisms of Action and Receptor Interactions for N-Substituted Fatty Amides

A primary challenge in lipid amide research is deciphering their precise mechanisms of action. While some members of this family have known protein targets, many, including potentially N-Octadecylhexadecanamide, are considered "orphan" ligands with unidentified receptors. oatext.com The most studied fatty acid amides, N-arachidonoylethanolamine (anandamide) and oleamide (B13806), are known to be the endogenous ligand for the cannabinoid receptor type 1 (CB1) and a regulator of the sleep/wake cycle, respectively. oatext.com Other related compounds, such as palmitoyl (B13399708) ethanolamide, may function as an endogenous ligand for the peripheral CB2 receptor. nih.gov

However, receptor-binding is not the only mechanism at play. Some fatty acid derivatives, like 2-hydroxyoleic acid, are thought to exert their effects through structural changes in cell membranes rather than by interacting with a specific target protein. gerli.com The chemical reactivity of N-substituted amides is generally lower than that of corresponding amines due to the electron-withdrawing properties of the adjacent carbonyl group, which influences their potential interactions within a biological system. physiology.orgphysiology.org

Advanced techniques are critical to moving forward. Binding-based proteomic profiling (BBPP) represents a powerful strategy for identifying novel lipid-binding proteins. oatext.com A notable success of this approach was the discovery that anandamide (B1667382) binds to nucleobindin-1 (NUCB1), a protein not previously known to bind lipids, which is now thought to be involved in transporting fatty acid amides to their degradative enzyme, FAAH. oatext.com Applying such unbiased, system-wide approaches will be essential for de-orphanizing N-Octadecylhexadecanamide and other N-substituted fatty amides and clarifying their functional roles.

Exploration of Uncharted Biosynthetic and Degradative Pathways

The metabolic pathways governing the creation and breakdown of fatty acid amides are complex and not fully mapped. oatext.com Degradation is better understood than biosynthesis and is primarily accomplished through enzymatic hydrolysis. nih.govnih.gov

Key Enzymes in Lipid Amide Degradation:

Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme is a key catabolic regulator, hydrolyzing a wide range of fatty acid amides, including anandamide and oleamide, into their constituent fatty acid and amine. oatext.comnih.govnih.gov Two forms, FAAH-1 and FAAH-2, exist with different substrate specificities. nih.gov

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): This enzyme also contributes to the degradation of N-acylethanolamines (NAEs). nih.govresearchgate.net

The biosynthesis of these lipids is more enigmatic, with multiple proposed or identified pathways depending on the amide class. A key unanswered question revolves around how primary fatty acid amides (PFAMs), such as oleamide, are produced in the body. nih.gov

Table 1: Overview of Major Biosynthetic and Degradative Pathways for Lipid Amides
Lipid Amide ClassKnown/Proposed Biosynthetic PathwaysPrimary Degradative EnzymesKey Precursors/Intermediates
N-Acylethanolamines (NAEs)Hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by NAPE-PLD. researchgate.net Alternative pathways involving phospholipase C also exist. nih.govFAAH-1, FAAH-2, NAAA nih.govNAPE, Phospho-NAE nih.gov
Primary Fatty Acid Amides (PFAMs)Oxidative cleavage of N-fatty acylglycines via Peptidylglycine α-amidating monooxygenase (PAM). nih.govmdpi.com Ammonolysis of fatty acyl-CoA thioesters. nih.govFAAH nih.govnih.govN-fatty acylglycines, Fatty acyl-CoAs nih.gov
N-AcylglycinesConjugation of fatty acyl-CoA with glycine. nih.govnih.gov Sequential oxidation of NAEs. nih.govFAAH (potential) mdpi.comFatty acyl-CoAs, NAEs nih.gov
N-AcyldopaminesReaction of acyl-CoA thioesters with dopamine (B1211576); Oxidation of N-acyltyrosines. nih.govFAAH, Catechol-O-methyltransferase nih.govAcyl-CoA, Dopamine, N-acyltyrosines nih.gov

Future research must focus on validating these proposed pathways in vivo and identifying the enzymes responsible for the biosynthesis of the broader family of N-acylamino acids, for which metabolic routes remain largely a conundrum. mdpi.com

Development of Targeted Synthetic Strategies for N-Octadecylhexadecanamide and Related Amides

The ability to synthesize N-Octadecylhexadecanamide and related amides with high purity and yield is crucial for research and potential applications. Several synthetic strategies have been developed, ranging from classical organic chemistry methods to biocatalytic processes.

A highly efficient and broadly applicable protocol involves the activation of a fatty acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by a reaction with the desired amine. researchgate.net This method avoids harsh conditions and often results in high yields, making it suitable for laboratory-scale synthesis. researchgate.net Enzymatic synthesis presents a sustainable alternative to purely chemical routes. biorxiv.orgresearchgate.net This approach often utilizes lipases as biocatalysts to facilitate the amidation reaction between a fatty acid ester and an amine. biorxiv.org

Table 2: Comparison of Synthetic Strategies for Fatty Acid Amides
Synthetic StrategyDescriptionAdvantagesKey Reagents/Catalysts
CDI ActivationThe fatty acid is activated with CDI to form an acylimidazolide, which then reacts with an amine. researchgate.netHigh efficiency, mild conditions, high yields. researchgate.net1,1'-Carbonyldiimidazole (CDI)
Enzymatic CatalysisLipases or acyltransferases catalyze the reaction between a fatty acid (or its ester) and an amine. biorxiv.orggoogle.comEnvironmentally friendly ("green"), high selectivity, mild reaction conditions. researchgate.netImmobilized lipases (e.g., Candida rugosa lipase), Acyltransferases biorxiv.orggoogle.com
Ester AminolysisDirect reaction of an ester with an amine to form the amide, sometimes with a catalyst. researchgate.netDirect conversion. researchgate.netPrimary or secondary amines researchgate.net

Future development in this area will likely focus on refining these methods for scalability and sustainability. This includes exploring novel catalysts, one-pot procedures, and advanced chemical strategies like C-H bond activation to create more complex and targeted amide structures with greater efficiency. researchgate.netcas.cn

Advanced Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like N-Octadecylhexadecanamide influences its biological activity. oncodesign-services.com By systematically modifying parts of the molecule—such as chain length, saturation, and the nature of the head group—researchers can identify the key structural features required for a specific function. oncodesign-services.com

SAR studies on related lipid amides have yielded important insights. For example, in a series of N-substituted maleimides, the type and position of halogen atoms on a phenyl ring were found to directly impact the compound's ability to inhibit the enzyme monoglyceride lipase. ucl.ac.be In another study on the antimicrobial properties of amides, chain lengths of 11 to 15 carbons were found to be most effective, and methylation of the amide nitrogen increased activity. asm.org

Table 3: Examples of SAR Findings in Lipid Amide Derivatives
Compound ClassActivity MeasuredKey SAR FindingReference
N-(halogenophenyl)maleimidesMGL Enzyme InhibitionThe nature and position of the halogen substituent on the phenyl ring modulate inhibitory potency. ucl.ac.be ucl.ac.be
Alkyl AmidesAntimicrobial ActivityOptimal activity observed with C11-C15 alkyl chains; N-methylation enhances potency compared to the unsubstituted amide. asm.org asm.org
Aromatic Ether AnaloguesNeuraminidase InhibitionSubstituents on the aromatic ring and the nature of the ether chain influence binding to the enzyme's active site. mdpi.com mdpi.com

Future SAR studies on N-Octadecylhexadecanamide should explore modifications to both the hexadecanoyl and octadecyl chains to probe the effects of length, branching, and unsaturation on its physical properties and biological functions. These experimental efforts will be increasingly supported by computational SAR (or QSAR) models, which use machine learning to predict the activity of new compounds, thereby accelerating the design and optimization process. oncodesign-services.com

Comprehensive Ecological and Environmental Impact Assessments of Lipid Amides

Understanding the environmental footprint of synthetic lipid amides is crucial, particularly for those with potential for widespread use. N-Octadecylhexadecanamide has been identified as a substance that can be extracted from polypropylene (B1209903), a common polymer used in food packaging and containers for pharmaceutical products. researchgate.netresearchgate.net This indicates a potential pathway for its release into the environment.

Naturally occurring fatty acid amides also play significant ecological roles. Certain species of harmful algae produce lipid amides that are toxic to other aquatic organisms. idexlab.comresearchgate.net Research has shown that the toxicity of some of these natural amides can be influenced by environmental conditions; for instance, the toxicity of oleamide and linoleamide (B162930) to fish gill cells increases at a higher pH. idexlab.comresearchgate.net

Conversely, some N-alkyl amides found in sediments are being investigated as potential biomarkers for reconstructing past environmental conditions, as their presence is linked to biota such as plants, algae, and fungi. nih.gov To fully assess the impact of N-Octadecylhexadecanamide, future research should include:

Biodegradation studies: To determine its persistence in soil and aquatic environments.

Ecotoxicity testing: To evaluate its potential effects on a range of terrestrial and aquatic species.

Bioaccumulation assessment: To understand if the compound can build up in food webs, using established methodologies for other emerging contaminants. nih.gov

Leaching studies: To quantify its migration from plastics and other materials under various conditions.

Biotechnological Production and Sustainable Applications of Fatty Acid Amides

Biotechnology offers a promising path toward the sustainable production and application of fatty acid amides. The use of enzymes, such as lipases, for amide synthesis is a cornerstone of this approach, providing a green alternative to traditional chemical methods. biorxiv.orgresearchgate.net

A key innovation is the use of single-cell oils (SCOs) derived from microorganisms like fungi and microalgae as a renewable feedstock for fatty acids. biorxiv.org This strategy avoids competition with the food supply chain and allows for the production of oils with specific fatty acid profiles tailored for desired applications. biorxiv.org For example, oils rich in oleic acid or gamma-linolenic acid can be used to synthesize amides with significant antimicrobial or insecticidal properties. researchgate.net

Table 4: Biotechnological Production and Applications of Fatty Acid Amides
Application AreaExample FunctionMicrobial Source for Fatty Acid FeedstockReference
Industrial ProductsLubricants, detergents, surfactantsUmbelopsis isabellina (high oleic acid) biorxiv.orgresearchgate.net
CosmeticsEmollients, structuring agentsOlive oil (as a benchmark plant oil) biorxiv.org
AgricultureInsecticidesCunninghamella echinulata (high gamma-linolenic acid) researchgate.net
BiomedicalAntimicrobial, anti-cancer agentsNannochloropsis gaditana (high EPA) researchgate.net

Future research will likely focus on discovering new, robust enzymes, optimizing fermentation processes for higher SCO yields, and engineering metabolic pathways in microorganisms to directly produce specific fatty acid amides. mdpi.com These advancements will further establish the role of biotechnology in creating a sustainable supply chain for this versatile class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.